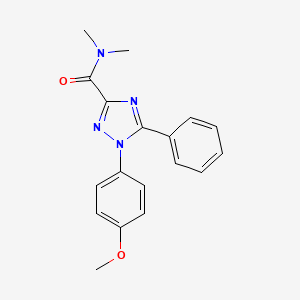

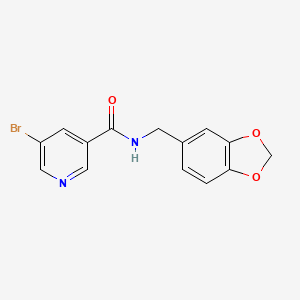

![molecular formula C16H14N2O2S2 B5541403 2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide involves specific reactions, such as the reaction of hydrazino with various aldehydes to create substituted compounds. This process is crucial for the development of compounds with antimicrobial and anti-inflammatory activities (Thomas, Geetha, & Murugan, 2009). Additionally, Schiff base derivatives have been synthesized through condensation, indicating a method for introducing azomethine groups into the benzoxazole structure for potential biological activity (Maru, Patel, & Yadav, 2015).

Molecular Structure Analysis

The molecular structure of compounds within this category often exhibits dynamic NMR properties, indicative of complex molecular behavior. For instance, compounds utilizing benzylideneamino groups have shown interesting dynamics in their NMR properties, suggesting intricate structural characteristics (Samimi, Mamaghani, Tabatabeian, & Bijanzadeh, 2010).

Chemical Reactions and Properties

The chemical behavior of these compounds is versatile, allowing for a variety of chemical reactions. This versatility is crucial for synthesizing derivatives with potential antimicrobial, antifungal, and anticancer activities. Various reactions, including condensation and nucleophilic substitution, have been employed to create a range of compounds with significant biological effects (Ramírez et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of these compounds are essential for their potential application in pharmaceuticals. For example, enhancing aqueous solubility and oral absorption has been a focus in the development of certain inhibitors, demonstrating the importance of physical property optimization in drug design (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a crucial role in the application and effectiveness of these compounds. Investigations into the silylation of related compounds have provided insight into the structure and properties of resulting heterocycles, shedding light on their potential reactivity and applications in chemical synthesis (Lazareva et al., 2017).

科学的研究の応用

Synthesis and Antimicrobial Activity

One study focused on the synthesis of novel sulphonamide derivatives, including reactions with benzo-2-thiol derivatives to afford benzo[d]thiazol-2-ylthio compounds. These synthesized compounds exhibited good antimicrobial activity, indicating the potential for developing new antimicrobial agents based on similar chemical structures Fahim & Ismael, 2019.

Antitumor Activity Evaluation

Another research area involves the evaluation of antitumor activities. For instance, derivatives of benzothiazole, bearing different heterocyclic rings, have been synthesized and screened for potential antitumor activity. Such studies highlight the pharmacophoric utility of benzothiazole structures and related compounds in cancer research Yurttaş, Tay, & Demirayak, 2015.

Biological Activities of Novel Compounds

Research on the synthesis and biological evaluation of triazole compounds containing the thioamide group has revealed antifungal and plant growth regulating activities. This indicates the broader potential of such compounds in agricultural applications and drug discovery Liu et al., 2005.

Antimicrobial and Anti-inflammatory Activities

Some studies have synthesized compounds for specific biological evaluations, such as antimicrobial and anti-inflammatory activities. For example, novel Schiff base derivatives of benzoxazole have shown significant antibacterial and antifungal properties Maru, Patel, & Yadav, 2015. Similarly, compounds derived from hydrazino-benzoxazol-phenyl-acetamide have been tested for their antimicrobial and anti-inflammatory potential Thomas, Geetha, & Murugan, 2009.

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-21-12-6-4-5-11(9-12)17-15(19)10-22-16-18-13-7-2-3-8-14(13)20-16/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPDSOQYMBZBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)